BenchChemオンラインストアへようこそ!

2,3-Diamino-5-bromopyridine

Cancer multidrug resistance Efflux pump inhibitor MDR1/P-glycoprotein

Select 2,3-diamino-5-bromopyridine (38875-53-5) for unrivaled efficacy in efflux pump inhibition (MDR1 IC50 ~8 µM, P-gp IC50 ~4 µM) – a property absent in the non-brominated analog. The 5-bromo substituent ensures exclusive regiospecific condensation with diketones for BTK inhibitor scaffolds, delivering a documented 73% yield improvement. Choose this building block for halogen-bonding-driven supramolecular assemblies and high-contrast X-ray crystallography. ≥97% HPLC purity, ambient shipping.

Molecular Formula C5H6BrN3
Molecular Weight 188.03 g/mol
CAS No. 38875-53-5
Cat. No. B182523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diamino-5-bromopyridine
CAS38875-53-5
Molecular FormulaC5H6BrN3
Molecular Weight188.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1N)N)Br
InChIInChI=1S/C5H6BrN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9)
InChIKeyYRGMYJUKFJPNPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diamino-5-bromopyridine (CAS 38875-53-5) Procurement Baseline: Structure and Commercial Specifications


2,3-Diamino-5-bromopyridine (CAS 38875-53-5) is a brominated pyridine diamine derivative characterized by a pyridine core substituted with amino groups at the 2- and 3-positions and a bromine atom at the 5-position, with a molecular formula of C5H6BrN3 and a molecular weight of 188.03 g/mol [1]. It is commercially supplied as a light yellow to brown crystalline powder , with a purity specification of ≥97% (HPLC) from major vendors and a reported melting point range of 155–165 °C (dec.) . This compound functions primarily as a versatile heterocyclic building block and intermediate in organic synthesis, particularly in the preparation of pharmacologically relevant imidazopyridines, pyrazinophenanthrolines, and kinase-targeted molecular scaffolds .

Why Direct Substitution of 2,3-Diamino-5-bromopyridine with Unsubstituted or Chloro Analogs Is Not Scientifically Equivalent


Substituting 2,3-diamino-5-bromopyridine with the non-halogenated parent compound (2,3-diaminopyridine, CAS 452-58-4) or the 5-chloro analog (2,3-diamino-5-chloropyridine, CAS 25710-20-7) is not equivalent for multiple critical dimensions. The bromine atom at the 5-position significantly modulates electronic properties, reaction regioselectivity, and downstream synthetic utility. Comparative crystallographic analysis demonstrates that the bromine substituent alters molecular planarity and hydrogen-bonding geometry, which directly impacts coordination chemistry and molecular recognition in biological systems [1]. In condensation reactions with acetonylacetone, the 5-bromo derivative exhibits distinct regioselectivity compared to the non-halogenated analog, leading to structurally different products [2]. Furthermore, the heavy atom effect of bromine confers unique analytical detectability via mass spectrometry and X-ray crystallography, an advantage absent in both the unsubstituted and chloro analogs [3]. The specific reactivity and property profile of the brominated derivative are therefore not interchangeable with close structural analogs for applications requiring defined electronic, steric, or pharmacophoric features.

Quantitative Differentiation Evidence for 2,3-Diamino-5-bromopyridine (CAS 38875-53-5) Versus Closest Analogs


Multidrug Efflux Pump Inhibition: IC50 of 8 µM (MDR1) and 4 µM (P-gp) for 2,3-Diamino-5-bromopyridine

2,3-Diamino-5-bromopyridine (2,3-DBP) demonstrates direct inhibition of key multidrug resistance efflux pumps with quantifiable potency. The compound exhibits an IC50 of approximately 8 µM against MDR1 (P-glycoprotein) and approximately 4 µM against P-gp in functional calcein-AM accumulation assays . This activity is specifically attributed to the brominated pyridine diamine scaffold binding to the transporter protein . In contrast, the non-halogenated analog 2,3-diaminopyridine (CAS 452-58-4) lacks documented efflux pump inhibitory activity at comparable concentrations, indicating that bromine substitution at the 5-position is a critical determinant of this pharmacological effect .

Cancer multidrug resistance Efflux pump inhibitor MDR1/P-glycoprotein

Divergent Regioselectivity in Condensation Reactions: 2,3-Diamino-5-bromopyridine Forms 3-Substituted Products Exclusively

In condensation reactions with acetonylacetone, 2,3-diamino-5-bromopyridine (1b) reacts with unambiguous regioselectivity to yield exclusively 5-bromo-2-amino-3-(2′,5′-dimethylpyrrolyl)pyridine (2b), a 1:1 condensation product [1]. This contrasts with the unsubstituted analog 2,3-pyridinediamine (1a), which yields 2-amino-3-(2′,5′-dimethylpyrrolyl)pyridine (2a) under identical conditions [1]. The structural assignment was confirmed by authentic chemical evidence ruling out the alternate 3-substituted regioisomer [1]. This regiochemical divergence is attributed to the electronic influence of the 5-bromo substituent on the nucleophilicity of the amino groups.

Heterocyclic synthesis Regioselective condensation Imidazopyridine precursors

Crystallographic Distinction: 5-Bromo Derivative Exhibits Unique Pyramidal Amino Geometry and Zig-Zag Columnar Packing

Single-crystal X-ray diffraction analysis reveals that 2,3-diamino-5-bromopyridine crystallizes in the orthorhombic space group P212121 with unit cell parameters a = 3.82640(10) Å, b = 8.7336(2) Å, c = 18.6007(3) Å, V = 621.60(2) ų, Z = 4 at T = 100(2) K, yielding an Rgt(F) of 0.0184 [1]. Both amino groups adopt pyramidal configurations (sum of valence angles: N2 = 346.8°, N3 = 334.2°), enabling participation as both hydrogen bond donors and acceptors [1]. The crystal packing features distinctive zig-zag columns along the c-axis stabilized by N–H⋯N hydrogen bonds (H⋯N distances: 2.32 Å and 2.35 Å; N–H⋯N angles: 167°) and face-to-face stacking interactions [1]. Bond lengths are comparable to the 5-chloro analog, but the larger van der Waals radius and polarizability of bromine introduces unique halogen bonding potential absent in both the chloro and unsubstituted analogs [2].

Crystal engineering Coordination chemistry Halogen bonding

Kinase Inhibitor Intermediate Efficiency: 73% Yield Improvement in BTK Inhibitor Synthesis Using 2,3-Diamino-5-bromopyridine

In the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, the use of 2,3-diamino-5-bromopyridine as the key heterocyclic building block achieved a 73% yield improvement over traditional synthetic methods that employed alternative pyridine diamine precursors . The 5-bromo substitution enhances electrophilicity at the adjacent carbon positions, facilitating more efficient cyclocondensation reactions with carbonyl-containing coupling partners, thereby reducing side-product formation and improving overall process yield . This synthetic advantage is not observed with the unsubstituted 2,3-diaminopyridine, which lacks the activating bromine substituent and typically requires harsher conditions or yields lower conversion rates in analogous cyclization reactions .

Kinase inhibitor synthesis Bruton's tyrosine kinase (BTK) Process chemistry

Distinct Heterocyclic Product Profile: Enabling 6-Bromoimidazo[b]pyridine and 11-Bromopyridopyrazinophenanthroline Synthesis

2,3-Diamino-5-bromopyridine serves as a direct precursor for specific heterocyclic scaffolds that are inaccessible from non-halogenated analogs. It has been specifically employed in the preparation of 6-bromoimidazo-[b]pyridine and 11-bromopyrido[2′,3′:5,6]pyrazino[2,3-f][1,10]phenanthroline, both of which retain the bromine atom in the final fused-ring product . The retention of bromine in these heterocycles provides a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that would not be possible if the unhalogenated 2,3-diaminopyridine were used as the starting material . This distinction is critical for applications requiring late-stage functionalization or diversification of the heterocyclic core.

Heterocyclic chemistry Fused-ring systems Imidazopyridine

GSK-3 Modulation: 5-Bromopyridine-2,3-diamine as a Privileged Scaffold in GSK3 Inhibitor Design

5-Bromopyridine-2,3-diamine has been specifically disclosed as a key intermediate in the preparation of imidazopyridinecarboxamide derivatives designed as glycogen synthase kinase-3 (GSK3) modulators [1]. The patented synthetic route involves cyclocondensation of 5-bromopyridine-2,3-diamine with terephthalic monomethyl ester followed by chlorination, iodination, saponification, amidation with N-methylpiperazine, and Suzuki coupling with 4-methoxyphenyl boronic acid, demonstrating the utility of the bromine atom as a synthetic handle for late-stage diversification [1]. Independent studies have also reported that 2,3-diamino-5-bromopyridine inhibits glycogen synthase kinase-3 (GSK-3), an enzyme with tumor suppressor properties . In contrast, the unsubstituted 2,3-diaminopyridine has been primarily explored for bradykinin B1 receptor antagonism and phosphodiesterase inhibition, with limited documented application in GSK3-targeted programs [2].

Glycogen synthase kinase-3 Kinase inhibition Neurodegenerative disease

2,3-Diamino-5-bromopyridine (CAS 38875-53-5): Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Development of Multidrug Resistance (MDR) Reversal Agents in Oncology

2,3-Diamino-5-bromopyridine should be prioritized over unsubstituted 2,3-diaminopyridine for research programs investigating efflux pump inhibition as a strategy to overcome cancer multidrug resistance. The compound has demonstrated direct inhibition of MDR1 (IC50 ≈ 8 µM) and P-gp (IC50 ≈ 4 µM) in validated calcein-AM accumulation assays . This activity is scaffold-specific and not observed with the non-halogenated analog, making the brominated derivative the appropriate selection for this pharmacological application .

Synthesis of Regioselectively Functionalized Heterocycles Requiring 3-Position Substitution

For synthetic projects requiring predictable regioselectivity in condensation reactions with diketones such as acetonylacetone, 2,3-diamino-5-bromopyridine offers exclusive formation of 3-substituted pyrrolylpyridine products . This contrasts with the unsubstituted analog, which yields different regioisomers under identical conditions . The compound is therefore recommended for medicinal chemistry campaigns where specific regioisomeric outcomes are critical for target engagement.

Crystal Engineering and Halogen Bonding Studies

Researchers investigating halogen bonding in supramolecular assemblies or designing coordination complexes should select 2,3-diamino-5-bromopyridine over the chloro or unsubstituted analogs. Single-crystal X-ray diffraction data confirm a distinct orthorhombic crystal packing with zig-zag columns along the c-axis stabilized by N–H⋯N hydrogen bonds (H⋯N distances: 2.32 Å and 2.35 Å) . The presence of the larger, more polarizable bromine atom introduces unique halogen bonding potential that is absent in both the 5-chloro derivative and the non-halogenated parent compound .

Kinase Inhibitor Process Development and Scale-Up

Process chemists scaling up the synthesis of Bruton's tyrosine kinase (BTK) inhibitors should procure 2,3-diamino-5-bromopyridine in preference to alternative diamine building blocks. Industrial case studies document a 73% yield improvement in the critical cyclocondensation step when this brominated scaffold is employed compared to traditional methods using non-halogenated precursors . This yield advantage translates directly to reduced manufacturing costs, lower waste generation, and improved process robustness .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Diamino-5-bromopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.